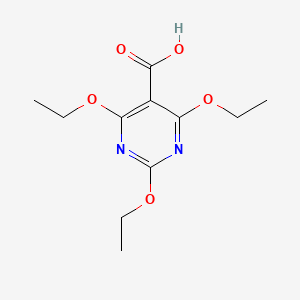
2,4,6-Triethoxypyrimidine-5-carboxylic acid
Descripción general
Descripción
2,4,6-Triethoxypyrimidine-5-carboxylic acid (TEPC) is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. TEPC is a white crystalline powder that is soluble in water and organic solvents. This compound has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Aplicaciones Científicas De Investigación
2,4,6-Triethoxypyrimidine-5-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 2,4,6-Triethoxypyrimidine-5-carboxylic acid has been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
The mechanism of action of 2,4,6-Triethoxypyrimidine-5-carboxylic acid is not fully understood, but it has been suggested that it may act by inhibiting DNA synthesis or by inducing apoptosis in cancer cells. In addition, 2,4,6-Triethoxypyrimidine-5-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2,4,6-Triethoxypyrimidine-5-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce cell cycle arrest in cancer cells, as well as to inhibit the migration and invasion of cancer cells. In addition, 2,4,6-Triethoxypyrimidine-5-carboxylic acid has been shown to induce the expression of genes that are involved in apoptosis and to decrease the expression of genes that are involved in cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6-Triethoxypyrimidine-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. In addition, it has been extensively studied and its biological activities are well characterized. However, 2,4,6-Triethoxypyrimidine-5-carboxylic acid also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2,4,6-Triethoxypyrimidine-5-carboxylic acid. One area of research could focus on the development of new synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the development of new derivatives of 2,4,6-Triethoxypyrimidine-5-carboxylic acid with improved biological activities. In addition, research could focus on the mechanism of action of 2,4,6-Triethoxypyrimidine-5-carboxylic acid and its effects on various signaling pathways in cancer cells. Finally, research could focus on the development of new drug delivery systems for 2,4,6-Triethoxypyrimidine-5-carboxylic acid to improve its efficacy and reduce its toxicity.
Propiedades
IUPAC Name |
2,4,6-triethoxypyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-4-16-8-7(10(14)15)9(17-5-2)13-11(12-8)18-6-3/h4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVJDFROGRVWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC(=N1)OCC)OCC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triethoxypyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



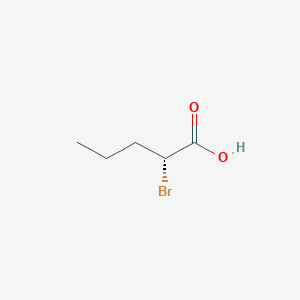
![Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3266614.png)
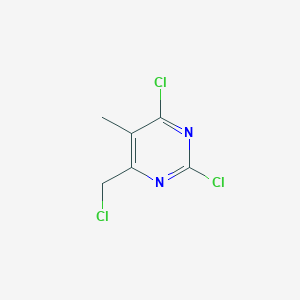
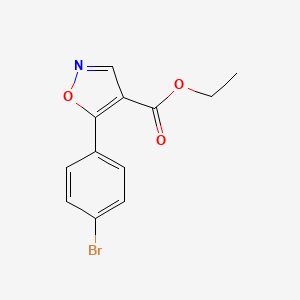
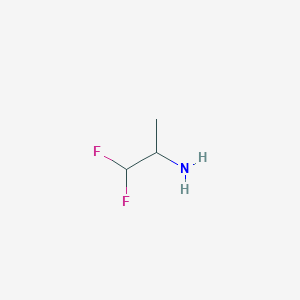

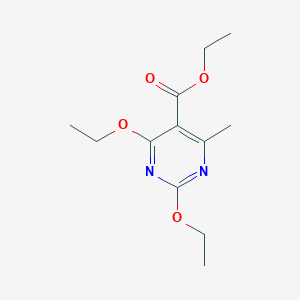

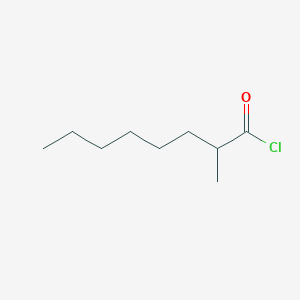
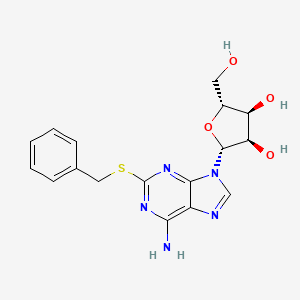

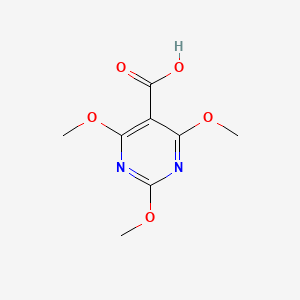
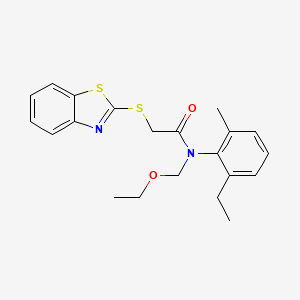
![6-[(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoic acid;bromide](/img/structure/B3266692.png)